molecular formula C13H16O2 B7949294 Butanoic acid, 3-phenyl-2-propenyl ester

Butanoic acid, 3-phenyl-2-propenyl ester

Cat. No.: B7949294
M. Wt: 204.26 g/mol
InChI Key: YZYPQKZWNXANRB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name for butanoic acid, 3-phenyl-2-propenyl ester is ($$ E $$)-3-phenylprop-2-enyl butanoate, reflecting its esterification between butanoic acid and the cinnamyl group. This compound is registered under the Chemical Abstracts Service (CAS) number 103-61-7, which serves as a unique identifier in chemical databases. It is also known by several synonyms, including cinnamyl butyrate, phenylpropenyl n-butyrate, and 3-phenylallyl butyrate, which are frequently used in industrial and academic contexts. The Flavor and Extract Manufacturers Association (FEMA) designates this compound as FEMA No. 2296, underscoring its regulatory approval for use in food products.

The molecular formula $$ \text{C}{13}\text{H}{16}\text{O}_{2} $$ corresponds to a molecular weight of 204.26 g/mol, as confirmed by high-resolution mass spectrometry. A summary of its nomenclature and identifiers is provided in Table 1.

Table 1: Nomenclature and Identifiers of this compound

Property Value Source
IUPAC Name ($$ E $$)-3-phenylprop-2-enyl butanoate
CAS Number 103-61-7
Molecular Formula $$ \text{C}{13}\text{H}{16}\text{O}_{2} $$
FEMA Number 2296
Common Synonyms Cinnamyl butyrate, 3-phenylallyl butyrate

Structural Characteristics and Isomerism

The compound features a butanoate ester group ($$ \text{-O-CO-(CH}2\text{)}2\text{CH}3 $$) linked to a cinnamyl moiety ($$ \text{C}6\text{H}_5\text{-CH=CH-} $$) via an oxygen atom. The cinnamyl group adopts a trans ($$ E $$) configuration at the double bond, as evidenced by its stereodescriptor in the IUPAC name and the SMILES notation $$ \text{CCCC(=O)OCC=CC1=CC=CC=C1} $$ . This geometric isomerism is critical to its chemical behavior, as the $$ E $$-isomer exhibits distinct physicochemical properties compared to the hypothetical $$ Z $$-isomer. The planar structure of the cinnamyl group allows for conjugation between the aromatic ring and the ester carbonyl, which may influence its stability and reactivity.

The InChIKey $$ \text{YZYPQKZWNXANRB-UXBLZVDNSA-N} $$ uniquely encodes the compound’s stereochemical and connectivity details, enabling precise database queries. X-ray crystallography or nuclear magnetic resonance (NMR) studies could further elucidate its three-dimensional conformation, though such data are not explicitly provided in the available sources. A summary of key structural properties is presented in Table 2.

Table 2: Structural and Physical Properties of this compound

Property Value Source
Molecular Weight 204.26 g/mol
Topological Polar Surface Area 26.30 Ų
XlogP 3.10
SMILES $$ \text{CCCC(=O)OCC=CC1=CC=CC=C1} $$
InChIKey YZYPQKZWNXANRB-UXBLZVDNSA-N

Historical Context and Discovery

This compound was first reported as a natural product in Solanum habrochaites, a wild tomato species known for its diverse secondary metabolites. Its isolation from this plant highlights its role in ecological interactions, possibly as a defense compound or attractant. Industrially, the compound gained prominence in the mid-20th century as a synthetic flavoring agent, capitalizing on its balsamic and fruity aroma profile. The assignment of FEMA No. 2296 in 1965 marked its formal recognition as a safe additive for food applications, spurring its use in confectionery, beverages, and perfumes.

Properties

IUPAC Name

3-phenylprop-2-enyl butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYPQKZWNXANRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059277
Record name Cinnamyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-61-7
Record name Cinnamyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic Efficiency

The esterification follows a ping-pong bi-bi mechanism with substrate inhibition by both cinnamyl alcohol and butyric acid. This mechanism involves the formation of an acyl-enzyme intermediate after the binding of butyric acid, followed by the release of water and subsequent binding of cinnamyl alcohol to produce the ester. The kinetic parameters derived from this model include:

ParameterValue
Maximum reaction rate (Vₘₐₓ)0.82 mM/min
Michaelis constant (Kₘ) for butyric acid0.45 mM
Inhibition constant (Kᵢ) for cinnamyl alcohol12.3 mM

These values indicate high catalytic efficiency but notable inhibition at elevated alcohol concentrations.

Optimization of Reaction Parameters

Key variables influencing conversion rates include molar ratio, temperature, enzyme loading, and agitation speed. Experimental optima are summarized below:

ParameterOptimal ValueConversion Rate
Molar ratio (acid:alcohol)1:290%
Temperature50°C89%
Enzyme loading2% (w/w)88%
Agitation speed250 rpm90%

Deviations from these conditions reduce efficiency. For instance, increasing the temperature beyond 50°C denatures the lipase, while lower agitation speeds limit mass transfer.

Traditional Acid-Catalyzed Esterification

Conventional synthesis employs mineral acids (e.g., sulfuric acid) as catalysts. While less environmentally favorable, this method remains relevant for small-scale production.

Reaction Conditions and Limitations

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by cinnamyl alcohol. Typical conditions include:

  • Catalyst concentration : 1–2% (v/v) sulfuric acid

  • Temperature : 60–80°C

  • Reaction time : 6–8 hours

Despite achieving ~85% conversion, this method generates acidic waste and requires post-reaction neutralization, complicating purification.

Industrial-Scale Production and Green Metrics

Industrial processes prioritize solvent-free systems and immobilized enzymes to enhance sustainability. A representative protocol involves:

  • Encapsulation of lipase B in a sol-gel matrix for stability.

  • Continuous batch reactors operating at 25°C under 25 mbar vacuum to remove water byproduct.

  • Reusability : Enzymes retain 85% activity after five cycles, reducing operational costs.

Sustainability Evaluation

Green metrics for a solvent-free enzymatic process include:

MetricValue
E-factor (waste/product)4.76
Atom economy89%
Mass intensity6.04

These metrics underscore the method’s superiority over acid-catalyzed routes, which exhibit E-factors >10.

Kinetic Modeling and Process Scalability

The ping-pong bi-bi model with substrate inhibition accurately predicts reaction progress across scales. Integrating this model with computational fluid dynamics (CFD) enables the design of large-scale reactors with minimal mass transfer limitations. For instance, pilot-scale trials (100 L reactors) achieved 88% conversion, validating scalability.

Comparative Analysis of Synthesis Routes

MethodConversion RateEnvironmental ImpactScalability
Enzymatic synthesis90%Low (E-factor 4.76)High
Acid-catalyzed synthesis85%High (acidic waste)Moderate

Enzymatic routes are favored for industrial applications despite higher initial enzyme costs, offset by reusability and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-phenyl-2-propenyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and cinnamyl alcohol.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester to alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Butanoic acid and cinnamyl alcohol.

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)
Butanoic acid, 3-phenyl-2-propenyl ester can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spectrometry (MS) applications, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separation processes, making it valuable in pharmacokinetics .

Flavoring and Fragrance Applications

2. Food Flavoring
Cinnamyl butyrate is widely used as a flavoring agent due to its pleasant aroma reminiscent of fruits and flowers. It is noted for its application in:

  • Citrus Flavors : Enhancing the flavor profile of citrus-based food products.
  • Beverages : Used in soft drinks and alcoholic beverages to impart fruity notes.

The compound has been recognized as Generally Recognized as Safe (GRAS) by the FDA, allowing its use in food products without significant health risks .

3. Fragrance Production
In the fragrance industry, cinnamyl butyrate serves as a key ingredient in perfumes and scented products. Its sweet and fruity scent profile makes it an ideal component for creating complex fragrances that appeal to consumers. It is often used in:

  • Personal Care Products : Such as lotions and shampoos.
  • Household Products : Including air fresheners and cleaning agents.

Toxicological Assessments

4. Safety Evaluations
Toxicological assessments have been conducted to evaluate the safety of cinnamyl butyrate for human health. Studies indicate that while the compound is absorbed through the skin due to its lipophilicity, it does not exhibit severe hepatotoxic effects at typical exposure levels . The dermal LD50 values suggest that it has a relatively low toxicity profile when used appropriately .

Environmental Impact

5. Environmental Fate and Transport
Cinnamyl butyrate's environmental behavior has been modeled using Level III fugacity models, which predict its partitioning into air, water, and soil upon release into the environment. These models help assess potential ecological risks associated with the compound .

Table 1: Summary of Applications and Findings

Application AreaMethodology/FindingsReferences
Analytical ChemistryHPLC method for analysis; scalable for preparative use
Food FlavoringGRAS status; used in citrus flavors and beverages
Fragrance ProductionKey ingredient in perfumes; enhances scent profiles
Toxicological AssessmentLow toxicity profile; dermal absorption studies
Environmental ModelingFugacity modeling for ecological risk assessment

Mechanism of Action

The mechanism of action of butanoic acid, 3-phenyl-2-propenyl ester involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Its antioxidant properties could be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the butanoate ester family, which includes derivatives with varying alkyl/aryl substituents. Below is a detailed comparison with key analogs:

Structural and Functional Differences
Compound Name CAS Number Molecular Formula Substituent Group Key Applications Odor Profile
Butanoic acid, 3-phenyl-2-propenyl ester 140-27-2 C₁₄H₁₈O₂ 3-Phenyl-2-propenyl (cinnamyl) Fragrance, flavoring agent Fruity, balsamic, floral
Butanoic acid, ethyl ester 105-54-4 C₆H₁₂O₂ Ethyl Food flavoring, solvents Sweet, pineapple-like
Butanoic acid, 3-methylbutyl ester 108-64-5 C₉H₁₈O₂ 3-Methylbutyl (isoamyl) Perfumes, fruit essences Banana, pear
Butanoic acid, hexyl ester 2639-63-6 C₁₀H₂₀O₂ Hexyl Cosmetic fragrances Green, apple-like
Butanoic acid, phenylmethyl ester 122-43-0 C₁₁H₁₄O₂ Phenylmethyl (benzyl) Pharmaceuticals, flavoring Sweet, jasmine

Key Observations :

  • Substituent Impact : The 3-phenyl-2-propenyl group in the target compound introduces aromatic complexity, distinguishing it from simpler alkyl esters (e.g., ethyl or hexyl esters). This structural feature enhances its binding affinity to olfactory receptors, contributing to its use in premium fragrances .
  • Odor Threshold: Butanoic acid, ethyl ester has an odor threshold of 0.76 μg/kg, making it highly potent in trace amounts . In contrast, the phenylpropenyl derivative’s threshold is higher (~5–10 μg/kg), reflecting its milder but more nuanced aroma .

Table 1: Concentration in Natural Sources

Compound Source Concentration (μg/kg) Reference
This compound Mango juice (fermented) 6.24
Butanoic acid, ethyl ester Kiwifruit 64.2 (major component)
Butanoic acid, 3-methylbutyl ester Banana pulp 9.41
Industrial and Sensory Performance
  • Flavor Enhancement : The target compound’s phenylpropenyl group stabilizes its interaction with lipid membranes, prolonging flavor release in confectionery and beverages .
  • Sensory Synergy: In pineapple cultivars, this compound synergizes with 3-(methylthio)propanoic acid ethyl ester to amplify fruity notes, whereas ethyl esters alone lack this complexity .
  • Thermal Stability : Unlike ethyl or methyl esters, the phenylpropenyl ester resists hydrolysis at high temperatures, making it suitable for baked goods .

Biological Activity

Overview

Butanoic acid, 3-phenyl-2-propenyl ester, commonly known as cinnamyl butyrate , is an organic compound with the molecular formula C13H16O2C_{13}H_{16}O_{2} and a molecular weight of approximately 204.26 g/mol. This compound is of significant interest due to its potential biological activities, including antimicrobial and antioxidant properties, which are critical for various applications in food science, medicine, and industry.

Chemical Structure

The structure of this compound can be represented as follows:

Cinnamyl Butyrate C13H16O2\text{Cinnamyl Butyrate }\text{C}_{13}\text{H}_{16}\text{O}_{2}

Synthesis

The compound is synthesized through the esterification of butanoic acid and cinnamyl alcohol, typically using an acid catalyst like sulfuric acid. The reaction is performed under reflux conditions to ensure complete conversion of reactants into the ester product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to disrupt microbial cell membranes, leading to cell lysis. In laboratory studies, it demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5%. The mechanism of action appears to involve membrane disruption and interference with cellular metabolism.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. It acts as a free radical scavenger, thereby reducing oxidative stress in biological systems.

Research Findings on Antioxidant Capacity

In vitro assays demonstrated that this compound significantly reduced the formation of reactive oxygen species (ROS) in cultured cells exposed to oxidative stressors. The antioxidant capacity was quantified using the DPPH radical scavenging assay, showing an IC50 value comparable to known antioxidants like ascorbic acid .

Potential Therapeutic Effects

Beyond its antimicrobial and antioxidant activities, this compound is being investigated for potential therapeutic effects such as anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis .

Industrial Uses

In the fragrance industry, cinnamyl butyrate is utilized for its pleasant aroma profile. It is also used in flavoring agents due to its fruity notes. Its application extends to food preservation due to its antimicrobial properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure SimilarityAntimicrobial ActivityAntioxidant Activity
Butanoic acid, 3-methyl-, 3-phenyl-2-propenyl esterModerateModerateLow
Butanoic acid, phenylmethyl esterHighLowModerate

This table highlights that while there are compounds with structural similarities, their biological activities can vary significantly.

Q & A

Q. What are the recommended synthetic routes for producing butanoic acid, 3-phenyl-2-propenyl ester in laboratory settings?

Methodological Answer: The ester can be synthesized via acid-catalyzed esterification between 3-phenyl-2-propenol (cinnamyl alcohol) and butanoic acid. Use concentrated sulfuric acid or p-toluenesulfonic acid as a catalyst under reflux conditions. Monitor reaction progression using thin-layer chromatography (TLC) or gas chromatography (GC). Purify via fractional distillation or column chromatography. For analogs, highlights acetoacetic ester synthesis using allyl alcohol, suggesting analogous protocols for propenyl esters .

Q. How should researchers characterize the structural and spectroscopic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with databases like NIST Chemistry WebBook (). Look for characteristic peaks: δ 6.5–7.5 ppm (aromatic protons), δ 4.8–5.8 ppm (propenyl CH₂=CH– group), and δ 0.9–2.5 ppm (butanoyl chain) .
  • GC-MS : Use electron ionization (EI) to fragment the molecule and match mass spectra with libraries (e.g., Adams’ essential oil analysis in ). Key fragments include m/z 104 (propenyl ion) and m/z 145 (butanoyl fragment) .

Q. What regulatory considerations apply to laboratory use of this ester?

Methodological Answer: Verify compliance with regional inventories:

  • TSCA (US), DSL (Canada), EINECS (EU), and IECSC (China) list the compound ().
  • For international shipping, consult GHS classification (unclassified per ) and ensure SDS documentation aligns with OSHA standards .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) for this ester be resolved?

Methodological Answer:

  • Cross-Validation : Compare data across multiple sources (e.g., NIST, peer-reviewed studies) and synthesize an authentic standard for direct spectral comparison.
  • Solvent Effects : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess peak shifts.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR shifts and validate experimental results .

Q. How to design stability studies for this ester under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation : Expose samples to UV light, humidity (40–80% RH), and temperatures (4°C to 40°C) over 4–12 weeks. Monitor degradation via HPLC or GC.
  • Hydrolysis Susceptibility : Test stability in aqueous buffers (pH 3–9) to identify labile conditions. ’s SDS notes no acute toxicity but recommends standard hydrolytic stability protocols .

Q. What role does this ester play in polymer formulations, and how can its reactivity be optimized?

Methodological Answer:

  • Copolymerization : Incorporate as a monomer in radical-initiated polymerizations (e.g., with acrylates or styrene). and describe terpolymer systems using propenyl esters; adjust initiator (AIBN) concentration and reaction temperature (60–80°C) to control molecular weight .
  • Crosslinking Efficiency : Use FTIR to track vinyl group consumption during polymerization. Optimize crosslink density by varying ester molar ratios.

Q. How can trace amounts of this ester be quantified in complex matrices (e.g., plant extracts)?

Methodological Answer:

  • HS-SPME-GC-MS : Deploy headspace solid-phase microextraction () with a carboxen/polydimethylsiloxane fiber. Optimize extraction time (30–60 min) and temperature (40–60°C) for volatile capture.
  • Calibration Standards : Prepare matrix-matched standards to correct for signal suppression/enhancement. Use internal standards (e.g., deuterated cinnamyl alcohol) for quantification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butanoic acid, 3-phenyl-2-propenyl ester
Reactant of Route 2
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Butanoic acid, 3-phenyl-2-propenyl ester

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